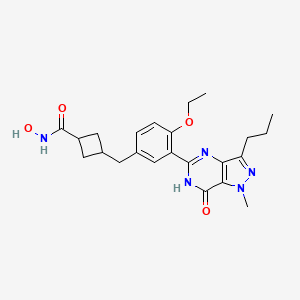

![molecular formula C22H22N6O B606800 (4r)-4-甲基-6-[1-甲基-3-(1-甲基-1h-吡唑-4-基)-1h-吲唑-5-基]-1,3,4,5-四氢-2h-1,5-苯二氮杂卓-2-酮 CAS No. 1884712-47-3](/img/structure/B606800.png)

(4r)-4-甲基-6-[1-甲基-3-(1-甲基-1h-吡唑-4-基)-1h-吲唑-5-基]-1,3,4,5-四氢-2h-1,5-苯二氮杂卓-2-酮

货号 B606800

CAS 编号:

1884712-47-3

分子量: 386.459

InChI 键: BFTKDWYIRJGJCA-CYBMUJFWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule. It contains several functional groups including a benzodiazepine ring, a pyrazole ring, and an indazole ring . It has been studied for its potential inhibitory effects on certain pathways in clinically related leukemia cell lines .

Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups . It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, although specific reactions are not detailed in the available literature. It is known to form complexes with certain proteins, such as the EGFR kinase domain .科学研究应用

Application 1: Antileishmanial and Antimalarial Activities

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques. Its antileishmanial activity was evaluated in vitro against a clinical isolate of Leishmania aethiopica, and its antimalarial activity was evaluated in vivo in Plasmodium berghei infected mice .

- Results or Outcomes: The compound displayed superior antipromastigote activity (IC50 = 0.018), which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). Furthermore, it showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

Application 2: Antifungal Activity

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using various spectroscopic techniques. Its antifungal activity was evaluated in vitro against a variety of fungal strains .

- Results or Outcomes: The compound displayed promising antifungal activity. The study suggested that the presence of the indazole ring and the electropositivity of the benzene ring were beneficial for the antifungal activity .

Application 3: Antimicrobial Activity

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was verified using various spectroscopic techniques. Its antimicrobial activity was evaluated in vitro against a variety of bacterial and fungal strains .

- Results or Outcomes: The compound displayed promising antimicrobial activity. The study suggested that the presence of the indazole ring and the electropositivity of the benzene ring were beneficial for the antimicrobial activity .

属性

IUPAC Name |

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTKDWYIRJGJCA-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Clethodim

99129-21-2

Clitorin

55804-74-5

CLK1/2-IN-1

1005784-23-5

Isopropyl cloprostenate

157283-66-4

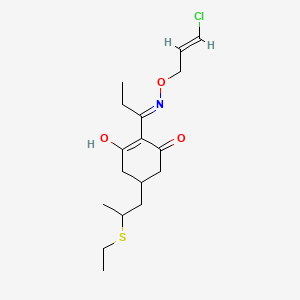

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

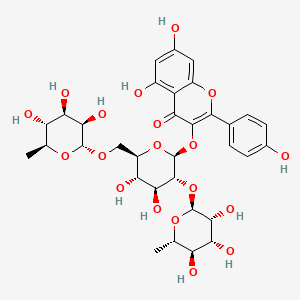

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

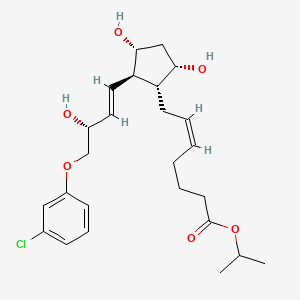

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)